

# The Pharmacological Profile of Eucodin (Codeine Methylbromide): A Technical Guide

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## Compound of Interest

Compound Name: Codeine methylbromide

Cat. No.: B10761052

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Disclaimer: Eucodin (**codeine methylbromide**) is a Schedule I controlled substance in the United States and other jurisdictions. Its manufacture, distribution, and possession are strictly regulated. This document is intended for academic and research purposes only and does not endorse or encourage the use of this substance.

## Introduction

Eucodin, the trade name for **codeine methylbromide**, is a salt of the opioid analgesic codeine. First synthesized in Austria-Hungary in 1903, it was historically used for the management of pain, particularly when associated with insomnia or nervousness, and as a potent antitussive for violent coughing.[1] What distinguishes Eucodin from other codeine salts is its dual mechanism of action, attributed to the pharmacological effects of both the codeine cation and the bromide anion.[1] As a quaternary ammonium salt, **codeine methylbromide** exhibits altered physicochemical properties compared to codeine base, which may influence its pharmacokinetic and pharmacodynamic profile.

This technical guide provides an in-depth overview of the pharmacological profile of Eucodin, drawing from the extensive research on codeine and highlighting the unique aspects of the methylbromide salt where information is available. Due to its classification as a controlled substance, modern research specifically on Eucodin is limited. Therefore, much of the data presented is extrapolated from studies on other codeine salts and should be interpreted with this consideration.

## Physicochemical Properties

Property	Value	Reference
Molecular Formula	C19H24BrNO3	[1][2]
Molecular Weight	394.30 g/mol	[1][2]
Melting Point	~260 °C	[2][3]
Solubility	Soluble in 2-3 parts water, hot methanol; sparingly soluble in alcohol; insoluble in chloroform and ether.	[2]
CAS Registry Number	125-27-9	[1][2]

## Pharmacodynamics

The primary pharmacodynamic effects of Eucodin are mediated by the codeine moiety, which acts as a prodrug to the more potent opioid agonist, morphine.[4][5][6] The bromide ion also contributes to the overall pharmacological profile, primarily through its sedative effects.

## Mechanism of Action

Eucodin exerts its effects through a dual mechanism:

- Opioidergic Activity:** Codeine itself has a relatively weak affinity for the  $\mu$ -opioid receptor.[5][7] Its analgesic and antitussive effects are primarily attributed to its metabolic conversion to morphine by the cytochrome P450 enzyme CYP2D6 in the liver.[4][5][8][9] Morphine is a potent agonist at  $\mu$ -opioid receptors, which are G-protein coupled receptors.[8][10] Activation of these receptors leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP), hyperpolarization of neuronal cells, and inhibition of the release of nociceptive neurotransmitters.[8]
- GABAergic Activity (Bromide):** The bromide anion is a central nervous system depressant. It is thought to enhance the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors, leading to sedative and anxiolytic effects. This dual action

likely contributed to Eucodin's historical use for pain accompanied by nervousness or insomnia.[1]

## Receptor Binding Affinity

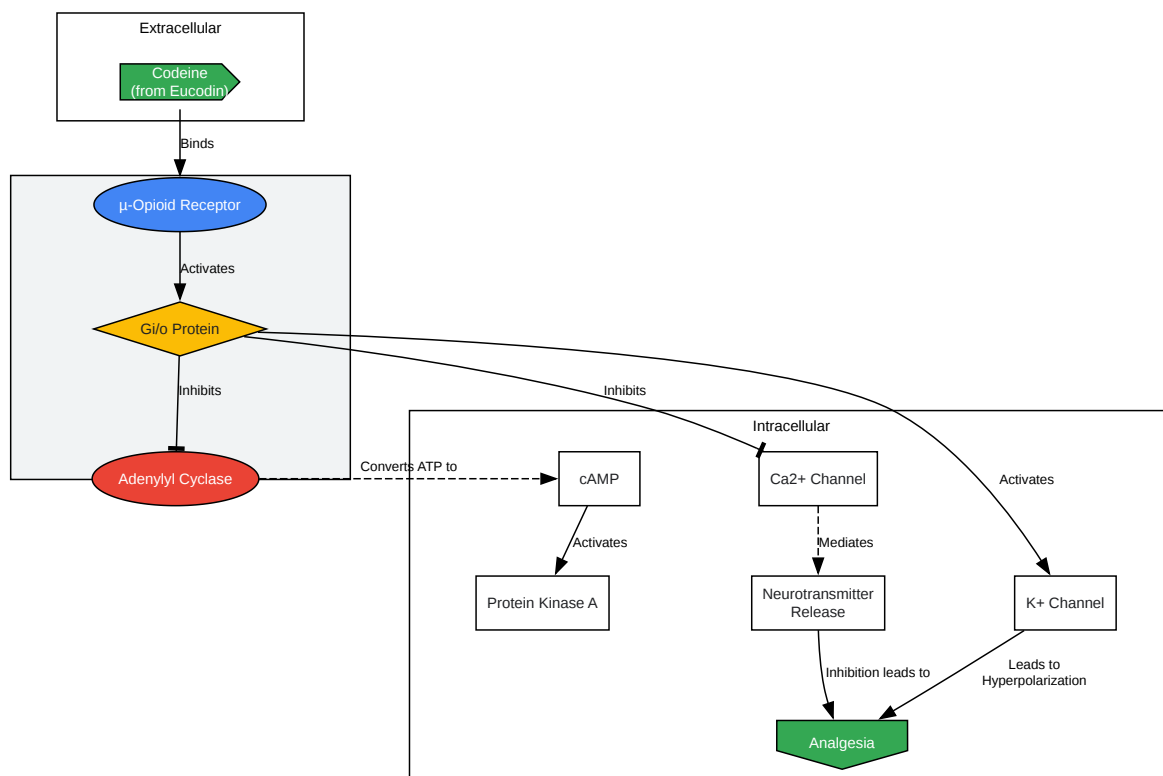
While specific binding data for **codeine methylbromide** is scarce, studies on codeine and its metabolites provide insight into its receptor interactions. Codeine demonstrates a significantly lower affinity for the  $\mu$ -opioid receptor compared to morphine.[5] It is considered a  $\mu$ -selective opioid but does not significantly differentiate between kappa- and delta-opioid receptors.[11]

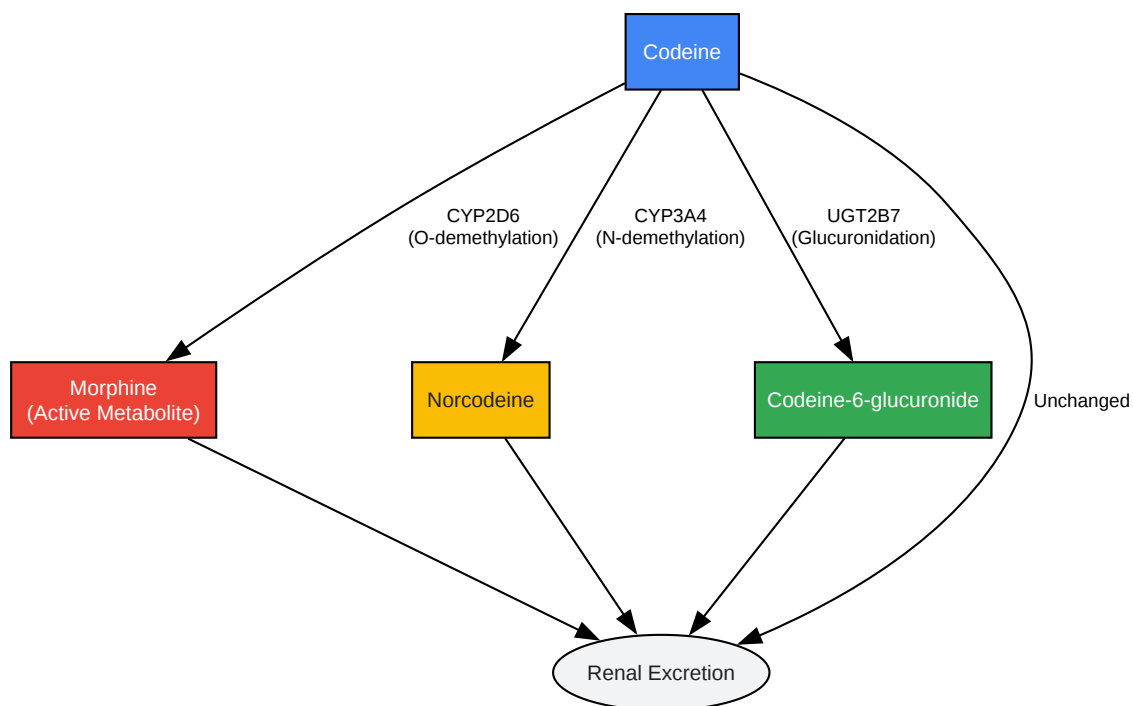
Compound	Receptor	Ki (nM)	Reference
Morphine	$\mu$	1.2	[12]
Codeine	$\mu$	>1000	[12]
Morphine-6-glucuronide	$\mu$	0.6	[12]

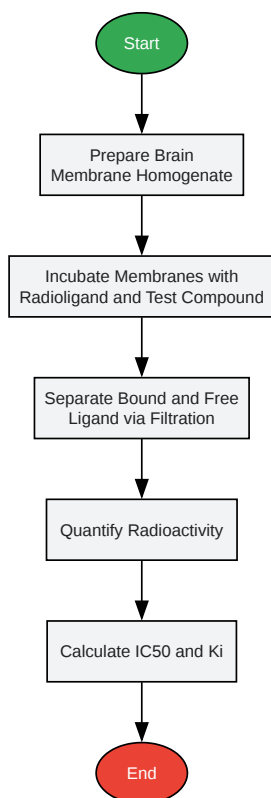
Note: Ki values are indicative and can vary between studies and experimental conditions.

## Signaling Pathways

The activation of  $\mu$ -opioid receptors by morphine, the active metabolite of codeine, initiates several intracellular signaling cascades.







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